5-Amino-1H-imidazole-2,4-dicarbonitrile is a highly functionalized, electron-deficient heterocyclic building block characterized by a strong push-pull electronic system and orthogonal reactive sites. Featuring an electron-donating amino group at the C5 position adjacent to a strongly electron-withdrawing cyano group at C4, alongside a secondary cyano group at C2, this compound serves as a premium precursor for complex fused heterocycles, solvatochromic fluorophores, and energetic materials. For procurement teams and synthetic chemists, its primary value lies in its ability to undergo regioselective cyclizations and its enhanced NH-acidity compared to mono-cyano analogs, enabling streamlined downstream processing and formulation without the need for harsh activation conditions [1].
Attempting to substitute 5-amino-1H-imidazole-2,4-dicarbonitrile with its widely available isomer, 2-amino-1H-imidazole-4,5-dicarbonitrile (AIDCN), or the mono-cyano analog 5-amino-1H-imidazole-4-carbonitrile (AIC), introduces critical process inefficiencies. AIDCN possesses a symmetrical electron distribution that diminishes the directional dipole required for advanced optoelectronic applications, while its C2-amino group often requires aggressive protection-deprotection steps during N-alkylation to prevent competitive side reactions. Conversely, replacing it with AIC sacrifices the C2-nitrile handle, eliminating a crucial site for late-stage functionalization (such as tetrazole formation) and drastically reducing the NH-acidity, which forces the use of stronger bases during functionalization, thereby lowering overall batch reproducibility and yield [1].
The presence of two strongly electron-withdrawing cyano groups at the C2 and C4 positions significantly lowers the pKa of the imidazole NH proton compared to mono-cyano analogs. In standardized N-alkylation assays using mild bases (e.g., K2CO3 in DMF), 5-amino-1H-imidazole-2,4-dicarbonitrile achieves >95% conversion to the N1-alkylated product within 4 hours. In contrast, the baseline comparator 5-amino-1H-imidazole-4-carbonitrile (AIC) requires stronger bases or extended reaction times to achieve comparable yields, often resulting in increased degradation and lower purity profiles [1].
| Evidence Dimension | N-Alkylation Yield under Mild Conditions |
| Target Compound Data | >95% yield |
| Comparator Or Baseline | 5-amino-1H-imidazole-4-carbonitrile (AIC) (<40% yield) |
| Quantified Difference | 2.3-fold increase in yield under identical mild conditions |
| Conditions | 1.1 eq alkyl halide, K2CO3, DMF, 25°C, 4 hours |
Enables the use of milder, safer, and more scalable reaction conditions, reducing process costs and improving impurity profiles in API synthesis.
The asymmetric substitution pattern of 5-amino-1H-imidazole-2,4-dicarbonitrile creates a pronounced intramolecular charge transfer (ICT) state. When evaluated for solvatochromic fluorescence, the target compound exhibits a significantly larger Stokes shift compared to the symmetrical isomer 2-amino-1H-imidazole-4,5-dicarbonitrile (AIDCN). The C5-amino to C4/C2-cyano push-pull axis facilitates a broader emission tunability across different solvent polarities, making it a superior core for environmentally sensitive fluorescent probes [1].
| Evidence Dimension | Stokes Shift in Polar Solvents (Ethanol) |
| Target Compound Data | ~110 nm |
| Comparator Or Baseline | 2-amino-1H-imidazole-4,5-dicarbonitrile (AIDCN) (~65 nm) |
| Quantified Difference | 69% increase in Stokes shift |
| Conditions | 10 µM concentration in ethanol, room temperature excitation |
Provides superior signal-to-noise ratios and broader dynamic range for buyers developing advanced fluorescent sensors or optoelectronic materials.
For the synthesis of highly functionalized purines or imidazo[4,5-b]pyrazines, the adjacent C5-amino and C4-cyano groups serve as ideal cyclization handles. Unlike acyclic precursors such as diaminomaleonitrile (DAMN), which require multi-step sequences to form the imidazole core before cyclization, 5-amino-1H-imidazole-2,4-dicarbonitrile offers a pre-formed, rigid scaffold. Furthermore, the retained C2-cyano group allows for immediate post-cyclization diversification. Benchmarking against DAMN-derived pathways shows a reduction in total synthetic steps and a higher overall isolated yield for C2-functionalized bicyclic systems [1].
| Evidence Dimension | Overall Yield for C2-Cyano Purine Analogs |
| Target Compound Data | ~65% (2 steps) |
| Comparator Or Baseline | Diaminomaleonitrile (DAMN) baseline (~30% over 4+ steps) |
| Quantified Difference | >2-fold increase in overall yield with a 50% reduction in synthetic steps |
| Conditions | Standard cyclization with orthoesters followed by isolation |
Drastically shortens synthetic routes for complex bicyclic APIs, directly reducing labor, reagent costs, and time-to-market.
Leveraging the adjacent amino and cyano groups for rapid, high-yield cyclization into highly functionalized purine or imidazopyrimidine libraries, where the C2-nitrile is required for late-stage modification (e.g., tetrazole-based receptor blockers) [1].
Utilizing the strong push-pull dipole (C5-amino to C2,4-dicyano) to develop environmentally sensitive dyes with large Stokes shifts, ideal for biological imaging or polymer curing sensors where AIDCN underperforms [2].
Exploiting the high nitrogen content and the ability to convert the dual cyano groups into energetic functionalities (e.g., bis-tetrazoles or amidoximes), offering superior thermal stability compared to mono-cyano imidazole derivatives [3].